molecular formula C19H22O B3025110 2',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone CAS No. 898794-08-6

2',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone

Cat. No.: B3025110
CAS No.: 898794-08-6
M. Wt: 266.4 g/mol
InChI Key: VEGNBVAUTBWXLZ-UHFFFAOYSA-N
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Description

2’,5’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone is an organic compound with the molecular formula C19H22O. It is a derivative of propiophenone, characterized by the presence of dimethyl groups on both the phenyl and propiophenone moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of 2’,5’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens, nitrating agents

Major Products Formed

Mechanism of Action

The mechanism of action of 2’,5’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its effects are mediated through the activation or inhibition of specific enzymes and receptors, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2’,4’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone
  • 2,5-Dimethyl-3,4-diphenylcyclopentadienone
  • 2,5-Dimethyl-3-hexyne-2,5-diol

Uniqueness

2’,5’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-1-(2,5-dimethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-6-8-17(16(4)11-13)9-10-19(20)18-12-14(2)5-7-15(18)3/h5-8,11-12H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGNBVAUTBWXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=C(C=CC(=C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644686
Record name 3-(2,4-Dimethylphenyl)-1-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898794-08-6
Record name 3-(2,4-Dimethylphenyl)-1-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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